molecular formula C18H21Cl2NO2 B8075459 P053

P053

Cat. No.: B8075459
M. Wt: 354.3 g/mol
InChI Key: ZQQHXJCIFGMUPY-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of P053 involves the preparation of a crystalline solid with a molecular formula of C18H21Cl2NO2. The compound is synthesized through a series of reactions that include the use of specific reagents and conditions to achieve high purity and selectivity .

Industrial Production Methods: Industrial production of this compound requires stringent conditions to maintain its purity and efficacy. The compound is typically produced in controlled environments to ensure consistency and quality. The production process involves multiple steps, including purification and crystallization, to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: P053 undergoes various chemical reactions, including competitive inhibition and binding to catalytic domains. It interacts with components of the extrinsic apoptotic pathway, such as FADD, RIPK1, and caspase 8 .

Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions to ensure effective inhibition of PP5 and CerS1. These conditions include the use of solvents like DMSO and specific temperature controls to maintain the stability of the compound .

Major Products Formed: The major products formed from the reactions involving this compound include the inhibition of PP5 activity and the reduction of ceramide levels in cells. These reactions lead to apoptosis in renal cancer cells and alterations in fat metabolism .

Comparison with Similar Compounds

P053 is unique in its dual role as an inhibitor of both PP5 and ceramide synthase 1. Similar compounds include other ceramide synthase inhibitors and protein phosphatase inhibitors. this compound’s specificity and efficacy in targeting both PP5 and CerS1 set it apart from other compounds .

List of Similar Compounds:
  • Ceramide synthase inhibitors
  • Protein phosphatase inhibitors
  • Competitive inhibitors of serine/threonine protein phosphatases

This compound’s unique combination of targeting both PP5 and CerS1 makes it a valuable compound in scientific research and therapeutic applications.

Properties

IUPAC Name

(2S)-2-amino-4-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-2-methylbutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Cl2NO2/c1-18(21,12-22)9-8-13-2-5-15(6-3-13)23-11-14-4-7-16(19)17(20)10-14/h2-7,10,22H,8-9,11-12,21H2,1H3/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQHXJCIFGMUPY-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl)(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CCC1=CC=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl)(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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